molecular formula C₈¹³CH₁₂¹⁵N₂O₅ B1140558 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione CAS No. 369656-76-8

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione

Cat. No.: B1140558
CAS No.: 369656-76-8
M. Wt: 231.18
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Description

1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring attached to a ribose sugar moiety. It is commonly used in biochemical and pharmaceutical research due to its structural similarity to nucleosides.

Mechanism of Action

Target of Action

The primary target of 1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione, also known as 2’-Deoxyuridine-13C,15N2, is the enzyme thymidylate synthase . Thymidylate synthase is a crucial enzyme involved in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

2’-Deoxyuridine-13C,15N2 is converted to deoxyuridine triphosphate during DNA synthesis . This compound can increase chromosome breakage, resulting in a decreased thymidylate synthetase activity . It acts as an antimetabolite, interfering with the normal metabolic processes within cells .

Biochemical Pathways

The compound affects the pathway of pyrimidine metabolism, specifically the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This conversion is catalyzed by the enzyme thymidylate synthase. By inhibiting this enzyme, 2’-Deoxyuridine-13C,15N2 disrupts DNA synthesis and repair, leading to chromosome breakage .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of 2’-Deoxyuridine-13C,15N2’s action include increased chromosome breakage and decreased thymidylate synthetase activity . This can lead to disruption in DNA synthesis and repair, potentially causing cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the ribose sugar and the pyrimidine base.

    Glycosylation Reaction: The ribose sugar is glycosylated with the pyrimidine base under acidic conditions to form the nucleoside.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes:

    Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency and quality.

    Continuous Flow Synthesis: Advanced techniques such as continuous flow synthesis are employed to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: Halogenation and alkylation reactions are performed using reagents such as halogens and alkyl halides.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Ketones and aldehydes.

    Reduced Derivatives: Dihydro compounds.

    Substituted Derivatives: Halogenated and alkylated compounds.

Scientific Research Applications

1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of nucleoside analogs.

    Biology: Studied for its role in DNA and RNA synthesis.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Comparison with Similar Compounds

Similar Compounds

    Uridine: A naturally occurring nucleoside with a similar structure.

    Thymidine: Another nucleoside with a pyrimidine base.

    Cytidine: Contains a cytosine base attached to a ribose sugar.

Uniqueness

1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is unique due to its isotopic labeling with carbon-13 and nitrogen-15, which makes it valuable for tracing and studying biochemical pathways.

Properties

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6-,8-/m1/s1/i9+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-BRNXEOTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747500
Record name 1-(2-Deoxy-beta-D-threo-pentofuranosyl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369656-76-8
Record name 1-(2-Deoxy-beta-D-threo-pentofuranosyl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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